![molecular formula C21H21N3O3S B2745452 (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897467-04-8](/img/structure/B2745452.png)

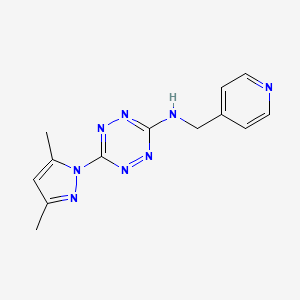

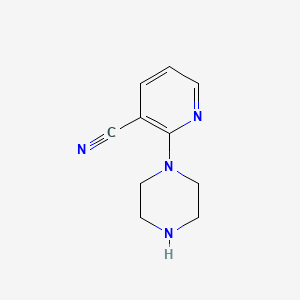

(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a complex organic molecule. It contains a 2,3-dihydrobenzo [1,4]dioxin moiety, which is a structural feature found in some biologically active molecules. This compound is also mentioned in the context of being useful as immunomodulators .

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

- A study detailed the synthesis of new pyridine derivatives using 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid, leading to compounds with variable and modest antimicrobial activity against bacteria and fungi. This demonstrates the compound's relevance in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

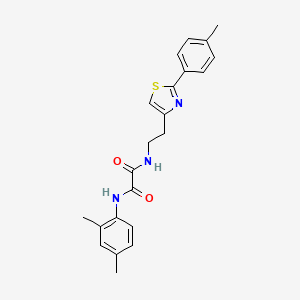

Antioxidant and Anti-Inflammatory Agents

- Novel benzodifuranyl derivatives derived from visnaginone and khellinone were synthesized, showing significant COX-2 selectivity indices and analgesic, anti-inflammatory activities. This research highlights the compound's potential in creating new anti-inflammatory and analgesic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

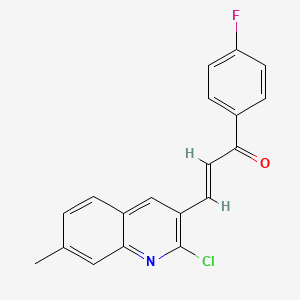

Antiproliferative Activity

- The synthesis and structural analysis of a novel compound revealed antiproliferative activity, emphasizing the compound's potential in cancer research (Prasad et al., 2018).

Synthesis Techniques and Applications

- Research on regioselective Mannich reactions of phenolic compounds applied to the synthesis of new chitosan derivatives illustrates innovative synthetic methods and potential applications in materials science (Omura et al., 2001).

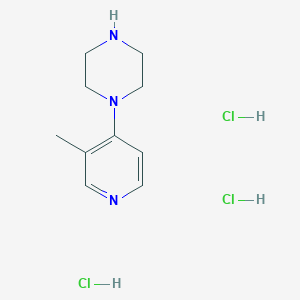

Antimicrobial Chemotypes

- Identification of the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold as a new anti-mycobacterial chemotype, with some derivatives showing significant activity against Mycobacterium tuberculosis, underscores the compound's utility in addressing infectious diseases (Pancholia et al., 2016).

Orientations Futures

Mécanisme D'action

Target of Action

It has been suggested that the compound may have immunomodulatory effects

Mode of Action

As an immunomodulator, it is likely that it interacts with various components of the immune system to exert its effects

Biochemical Pathways

Given its potential role as an immunomodulator, it may influence pathways related to immune response

Result of Action

As a potential immunomodulator, it may influence the activity of immune cells and the production of immune-related molecules

Propriétés

IUPAC Name |

2,3-dihydro-1,4-benzodioxin-6-yl-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3S/c1-14-2-4-16-19(12-14)28-21(22-16)24-8-6-23(7-9-24)20(25)15-3-5-17-18(13-15)27-11-10-26-17/h2-5,12-13H,6-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPFPNOJWKWNOQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)OCCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~6~-(3-ethoxypropyl)-N~4~-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2745370.png)

![1-(((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2745373.png)

![Tert-butyl (3aR,7aS)-5-[4-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B2745378.png)

![[4-(4-Methylphenyl)piperazin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2745379.png)

![N-(3-methoxybenzyl)-1-(7-methyl-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2745385.png)